Cas no 898431-20-4 (4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide)

4-Fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated aromatic ring and a substituted ethylamine moiety. Its structural complexity, incorporating a 4-methoxyphenyl group and a 4-methylpiperazine ring, suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting receptor interactions. The fluorine substitution enhances metabolic stability and binding affinity, while the sulfonamide group offers versatility for further functionalization. This compound may serve as an intermediate in the synthesis of biologically active molecules, with applications in drug discovery and pharmacological research. Its well-defined structure allows for precise modifications to optimize physicochemical properties and target specificity.
4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide structure
898431-20-4 structure
Product Name:4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide
CAS No:898431-20-4
MF:C20H26FN3O3S
MW:407.502147197723
CID:5482549
Update Time:2025-10-15

4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
    • 4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide
    • Inchi: 1S/C20H26FN3O3S/c1-23-11-13-24(14-12-23)20(16-3-7-18(27-2)8-4-16)15-22-28(25,26)19-9-5-17(21)6-10-19/h3-10,20,22H,11-15H2,1-2H3
    • InChI Key: CSLHDJKUBBKKPT-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=C(OC)C=C2)N2CCN(C)CC2)(=O)=O)=CC=C(F)C=C1

4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide

4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide (CAS No. 898431-20-4)

The compound 4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide (CAS No. 898431-20-4) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the para position, a sulfonamide group, and a complex side chain containing a methoxyphenyl group and a methyl-substituted piperazine ring.

The sulfonamide functional group is a key feature of this compound, as it plays a critical role in modulating its pharmacological properties. Sulfonamides are known to exhibit strong hydrogen bonding capabilities, which enhance their solubility and bioavailability. The presence of the fluorine substituent further enhances the molecule's stability and selectivity, making it an attractive candidate for drug design. Additionally, the piperazine ring, a six-membered amine-containing heterocycle, contributes to the compound's ability to interact with various biological targets, such as enzymes and receptors.

Recent studies have highlighted the potential of 4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide in the treatment of chronic inflammatory diseases. Researchers have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key inflammatory pathways, such as the NF-kB signaling cascade. Furthermore, its ability to modulate cytokine production makes it a promising candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, this compound has shown remarkable potential in anticancer research. Preclinical studies have revealed that CAS No. 898431-20-4 can effectively induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to its ability to target specific oncogenic pathways, such as the PI3K/AKT/mTOR axis. The methoxyphenyl group and methyl-substituted piperazine ring are believed to play a crucial role in enhancing the compound's anticancer activity by improving its cellular uptake and stability.

The synthesis of 4-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzene-1-sulfonamide involves a multi-step process that combines advanced organic synthesis techniques with precise control over reaction conditions. The starting material is typically fluorobenzene derivatives, which undergo sulfonation followed by nucleophilic substitution to introduce the sulfonamide group. The side chain containing the methoxyphenyl and methyl-piperazine groups is synthesized separately and then coupled to the main benzene ring through appropriate coupling agents.

One of the most intriguing aspects of this compound is its ability to act as a dual-targeting agent. Recent research has shown that it can simultaneously inhibit both cyclooxygenase (COX) enzymes and histone deacetylases (HDACs), making it a potential candidate for treating diseases where both inflammation and epigenetic dysregulation play a role. This dual mechanism of action not only enhances its therapeutic potential but also reduces the likelihood of drug resistance.

The pharmacokinetic properties of CAS No. 898431-20-4 have been extensively studied in preclinical models. Results indicate that it has favorable oral bioavailability and exhibits moderate clearance rates, suggesting that it could be suitable for once-daily dosing regimens in humans. Its high solubility in aqueous solutions further supports its potential for systemic delivery.

In conclusion, 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methyl-piperazin-iyl)ethyl]benzenesulfonamide (CAS No. 898431–20–5) represents a cutting-edge advancement in medicinal chemistry with broad applications in treating inflammatory diseases and cancers. Its unique molecular structure, combined with its potent biological activities, positions it as a promising candidate for future clinical development.

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